The 3‑Amino Substituent Confers a Unique Hydrogen‑Bond Donor That Is Absent in Des‑Amino Analogs
3‑Amino‑5‑(cyclopropylcarbamoyl)phenylboronic acid possesses an aniline‑type NH₂ group at the 3‑position of the phenyl ring. The des‑amino analog 3‑(cyclopropylcarbamoyl)phenylboronic acid (CAS 850567‑23‑6) lacks this functionality entirely. The amino group contributes one additional hydrogen‑bond donor (HBD) and one acceptor (HBA), increasing the total HBD count from 2 to 3 and the HBA count from 3 to 4 relative to the des‑amino comparator . In the context of AmpC β‑lactamase inhibitor design, phenylboronic acids with amine substituents that can hydrogen‑bond to backbone carbonyls have shown Ki values in the low nanomolar range, while purely hydrophobic analogs exhibit 10‑ to 100‑fold weaker binding [1].
| Evidence Dimension | Hydrogen‑bond donor/acceptor count |
|---|---|
| Target Compound Data | 3 HBD, 4 HBA (computed from structure C₁₀H₁₃BN₂O₃) |
| Comparator Or Baseline | 3‑(Cyclopropylcarbamoyl)phenylboronic acid (CAS 850567‑23‑6): 2 HBD, 3 HBA |
| Quantified Difference | +1 HBD, +1 HBA |
| Conditions | In silico molecular property calculation (ChemSpider descriptors) |
Why This Matters
The additional hydrogen‑bond donor enhances the compound's ability to engage polar protein surfaces, making it a more versatile fragment for medicinal chemistry campaigns targeting serine hydrolases or proteasome subunits.
- [1] Tondi, D., Calò, S., Shoichet, B.K., Costi, M.P. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 3416–3419. View Source
